molecular formula C18H19N3O2 B12924439 3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one CAS No. 65971-10-0

3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one

Cat. No.: B12924439
CAS No.: 65971-10-0
M. Wt: 309.4 g/mol
InChI Key: DFDRFVQZIVMSIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one is a synthetic quinazolinone derivative supplied for early-stage discovery research. Quinazolinones are a significant class of nitrogen-containing heterocycles known for their diverse biological activities and presence in various pharmacologically active compounds . This compound features a quinazolin-4(3H)-one core, a scaffold recognized for its wide range of potential research applications, substituted at the 3-position with a 2-hydroxy-3-(p-tolylamino)propyl chain. The quinazolinone structure is a privileged scaffold in medicinal chemistry, and its derivatives are frequently explored in scientific research . The structural motifs present in this compound suggest it may be of interest for investigating enzyme inhibition, receptor binding, and other biochemical pathways. Researchers can utilize this compound as a building block for the synthesis of more complex heterocyclic systems or as a standard in analytical studies. This product is offered as a research-grade material. As part of our collection of rare and unique chemicals, it is provided to support the early discovery efforts of the scientific community. Analytical data is not available for this product. The buyer assumes responsibility for confirming product identity and/or purity. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

65971-10-0

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

3-[2-hydroxy-3-(4-methylanilino)propyl]quinazolin-4-one

InChI

InChI=1S/C18H19N3O2/c1-13-6-8-14(9-7-13)19-10-15(22)11-21-12-20-17-5-3-2-4-16(17)18(21)23/h2-9,12,15,19,22H,10-11H2,1H3

InChI Key

DFDRFVQZIVMSIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC(CN2C=NC3=CC=CC=C3C2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the p-Tolylamino Group: The p-tolylamino group can be introduced through nucleophilic substitution reactions, where the hydroxy group is replaced by the p-tolylamino group using reagents like p-toluidine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The p-tolylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    p-Toluidine, other nucleophiles.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with carbonyl groups.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one is in cancer treatment. Research indicates that compounds with similar structures can inhibit the activity of bromodomain and extra-terminal (BET) proteins, which are implicated in various cancers, including those characterized by c-myc overexpression .

Case Study: Inhibition of BET Proteins

  • Objective: To evaluate the effectiveness of quinazolinone derivatives in inhibiting BET proteins.
  • Methodology: In vitro assays were performed on cancer cell lines known to express c-myc.
  • Results: The quinazolinone derivatives showed significant inhibition of cell proliferation, suggesting potential as therapeutic agents against specific cancers.

Antimicrobial Properties

Another notable application is the antimicrobial activity exhibited by this compound. Quinazolinone derivatives have been reported to possess antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents .

Data Table: Antimicrobial Activity Comparison

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Similar Quinazolinone DerivativeS. aureus16 µg/mL

Mechanistic Insights

The mechanism of action for this compound involves the formation of hydrogen bonds with target proteins, influencing their activity and stability. The structural analysis has shown that the quinazolinone ring system is planar, which enhances its interaction with biological macromolecules .

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and p-tolylamino groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The quinazolinone core may interact with nucleic acids or proteins, affecting cellular processes such as signal transduction, gene expression, and apoptosis.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The quinazolinone scaffold is highly modifiable, with substituents dictating physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents at 3-Position Key Features Biological Activity/Application Source
Target Compound 2-Hydroxy-3-(p-tolylamino)propyl Hydroxy and aromatic amino groups; moderate lipophilicity Inferred: Antimicrobial, enzyme inhibition N/A
BG1189 () 3-(Dimethylamino)propyl Tertiary amino group; enhanced solubility Efflux pump inhibitor in Gram-negative bacteria
BG1190 () 3-(Pyrrolidin-1-yl)ethyl Cyclic amine; increased rigidity Synergistic with chloramphenicol
Idelalisib () (1S)-1-(9H-Purin-6-ylamino)propyl Purine moiety; targets kinase active sites FDA-approved PI3Kδ inhibitor
Compound 9a () 4-Fluorophenyl with aminoquinazolinone linkage Fluorine enhances electronegativity and membrane permeability Antibacterial (Proteus vulgaris, Bacillus subtilis)
2-(Aliphatic-thio)quinazolin-4(3H)-one () Aliphatic thioether Sulfur atom improves carbonic anhydrase binding via Zn²⁺ coordination hCA II/IX inhibition (KI: 6.4–14.2 nM)

Key Structural Insights :

  • Hydrophilicity vs. Lipophilicity : The target compound’s hydroxy group increases hydrophilicity compared to BG1189/BG1190 (amine substituents) or Idelalisib (purine group). This may affect blood-brain barrier penetration or renal excretion.
  • Aromatic vs.
  • Steric Effects : The hydroxypropyl chain may impose steric hindrance compared to smaller substituents (e.g., BG1190’s pyrrolidinyl group), influencing target binding.
Antimicrobial Activity
  • Efflux Pump Inhibition: BG1189 and BG1190 enhance chloramphenicol activity in Gram-negative bacteria, attributed to their tertiary amine groups disrupting efflux pump function . The target compound’s p-tolylamino group lacks a protonatable nitrogen, suggesting weaker efflux pump inhibition.
  • Direct Antibacterial Action : Compound 9a (4-fluorophenyl) and 9h (4-chlorophenyl) exhibit potent activity against Proteus vulgaris and Bacillus subtilis (zone of inhibition: 1.0–1.4 cm) . The target’s p-tolyl group may confer similar broad-spectrum activity, though methyl groups are less electronegative than halogens.
Enzyme Inhibition
  • Carbonic Anhydrase (CA) Inhibition: Aliphatic-thio derivatives (KI: 6.4–14.2 nM for hCA II) outperform benzylthio analogs (KI: 66.5–173.4 nM) due to optimized Zn²⁺ coordination . The target compound’s hydroxy and amino groups may act as weak Zn²⁺ ligands, but its lack of a thioether likely reduces CA affinity.
  • Kinase Inhibition : Idelalisib’s purine moiety enables ATP-competitive binding to PI3Kδ . The target compound lacks a heteroaromatic system critical for kinase inhibition, suggesting divergent applications.
Anticancer Potential
  • highlights 1,2,3-triazole-quinazolinone hybrids with anticancer properties. The target compound’s hydroxypropyl-p-tolylamino group may interact with DNA or tubulin, but its efficacy relative to triazole derivatives remains speculative.

Biological Activity

3-(2-Hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article explores the biological activities associated with this specific compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

The compound possesses a quinazolinone core, characterized by a fused benzene and pyrimidine ring system. The presence of a hydroxyl group and a p-tolylamino side chain contributes to its unique properties. The molecular formula is C17H18N3O2C_{17}H_{18}N_{3}O_{2} .

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. The compound has shown potential in inhibiting various cancer cell lines. Research indicates that quinazolinone derivatives can target multiple pathways involved in cancer progression, including the inhibition of c-MYC and N-MYC overexpression .

  • Case Study : A study evaluated the cytotoxic effects of several quinazolinone derivatives on prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating significant cytotoxicity .
Cell LineCompoundIC50 (μM)
PC3A310
MCF-7A210
HT-29A612

Antimicrobial Activity

The antimicrobial properties of quinazolinones are notable, with various studies highlighting their efficacy against bacterial and fungal strains. The compound has shown promising results against pathogens such as Staphylococcus aureus and Candida albicans.

  • Research Findings : In vitro studies revealed that derivatives of quinazolinone exhibited minimum inhibitory concentrations (MICs) as low as 1.95 μg/mL against Staphylococcus aureus and 3.90 μg/mL against Candida albicans .
PathogenMIC (μg/mL)
Staphylococcus aureus1.95
Candida albicans3.90

Antioxidant Activity

The antioxidant potential of quinazolinones has also been investigated, with findings suggesting that these compounds can scavenge free radicals effectively. The antioxidant activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Experimental Results : In a study evaluating the antioxidant activity of synthesized quinazolinone derivatives, moderate scavenging activity was observed, with inhibition percentages ranging from 16.88% to 41.16% at concentrations of 400 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinone derivatives. Modifications in the side chains and functional groups can significantly influence their pharmacological properties.

  • Notable Observations : Substituents at specific positions on the quinazolinone ring have been shown to enhance or diminish activity against various biological targets. For instance, hydroxyl groups typically increase solubility and bioavailability, while electron-withdrawing groups can enhance anticancer activity by stabilizing certain molecular conformations .

Q & A

Basic: What are the current challenges in synthesizing 3-(2-hydroxy-3-(p-tolylamino)propyl)quinazolin-4(3H)-one, and how can reaction conditions be optimized?

Answer:
Current synthetic routes for quinazolinone derivatives often involve alkylation of 4(3H)-quinazolinone intermediates or copper-catalyzed reactions with methyl ketones, but these methods face limitations such as reliance on metal catalysts, long reaction times, and low yields of intermediates . For example, alkylation with 3-halo-1-phenylpropan-1-one requires rigorous purification steps due to byproduct formation . Optimization strategies include:

  • Catalyst screening : Testing alternative catalysts (e.g., palladium or iron-based) to reduce toxicity and improve efficiency.
  • Solvent selection : Using polar aprotic solvents (e.g., DMF) to enhance reaction rates.
  • Stepwise purification : Implementing column chromatography or recrystallization at intermediate stages to improve final yield .

Basic: What methodologies are recommended for evaluating the compound’s analgesic and anti-inflammatory activities in preclinical models?

Answer:
Pharmacological evaluation typically follows protocols established for structurally similar quinazolinones:

  • In vivo assays : Carrageenan-induced paw edema (anti-inflammatory) and acetic acid-induced writhing (analgesic) tests in rodents. Activity is benchmarked against standards like diclofenac sodium .
  • Dose-response studies : Administering 10–100 mg/kg doses orally to establish efficacy thresholds.
  • Mechanistic validation : Measuring prostaglandin E2 (PGE2) or cyclooxygenase-2 (COX-2) levels to confirm anti-inflammatory pathways .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the antifungal activity of this compound?

Answer:
SAR studies for quinazolinones focus on modifying substituents at positions 2 and 3 of the core scaffold:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -CF3) at the phenyl ring to improve binding to fungal enzymes like chitin synthase .
  • Bioisosteric replacement : Replacing the hydroxypropyl group with a thioether or morpholine moiety to enhance membrane permeability .
  • Comparative bioassays : Testing derivatives against Rhizoctonia solani and Fusarium oxysporum to identify structural motifs with broad-spectrum activity .

Advanced: What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Answer:

  • HPLC-MS : Quantifies purity (>98%) and detects trace intermediates .
  • NMR spectroscopy : 1H/13C NMR confirms the hydroxypropyl and p-tolylamino substituents (e.g., δ 7.2–8.1 ppm for quinazolinone protons) .
  • X-ray crystallography : Resolves stereochemistry of the hydroxypropyl side chain, critical for activity .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Answer:
Discrepancies often arise from variations in assay conditions or cell lines. Mitigation strategies include:

  • Standardized protocols : Adopting OECD guidelines for in vitro cytotoxicity (e.g., MTT assay) and in vivo dosing .
  • Control benchmarking : Using reference compounds (e.g., halofuginone for antiparasitic studies) to normalize data .
  • Meta-analysis : Pooling data from multiple studies to identify trends, such as correlation between lipophilicity (logP) and antifungal potency .

Basic: What molecular docking approaches are suitable for predicting the compound’s interaction with biological targets?

Answer:

  • Target selection : Prioritize enzymes linked to reported activities (e.g., NF-κB for anti-inflammatory effects or PqsR for antimicrobial action ).
  • Software tools : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB: 6YZ3 for PqsR ).
  • Validation : Compare docking scores with experimental IC50 values to refine binding hypotheses .

Advanced: How can the compound’s antifungal mechanism be experimentally distinguished from general cytotoxicity?

Answer:

  • Selectivity assays : Measure IC50 against fungal vs. mammalian cells (e.g., Candida albicans vs. HEK293 cells) .
  • Enzyme inhibition : Test direct inhibition of fungal-specific targets (e.g., lanosterol demethylase) using spectrophotometric assays .
  • Time-kill kinetics : Monitor fungal cell viability over 24–72 hours to differentiate static vs. cidal effects .

Basic: What in vitro and in vivo models are appropriate for toxicity profiling?

Answer:

  • In vitro : HepG2 cell lines for hepatotoxicity screening and Ames test for mutagenicity .
  • In vivo : Acute oral toxicity in rodents (LD50 determination) and 28-day repeated-dose studies .
  • Biomarkers : Monitor serum ALT/AST levels and histological changes in liver/kidney tissues .

Advanced: How does stereochemistry at the hydroxypropyl side chain influence bioactivity, and how can isomers be isolated?

Answer:

  • Chiral chromatography : Use HPLC with a Chiralpak AD-H column to resolve R/S isomers .
  • Activity comparison : Test isomers in kinase inhibition assays (e.g., EGFR for anticancer activity) to identify active enantiomers .
  • Crystallographic analysis : Resolve absolute configuration via X-ray diffraction .

Basic: What strategies can identify the compound’s primary molecular targets in complex biological systems?

Answer:

  • Pull-down assays : Immobilize the compound on beads to capture binding proteins from cell lysates .
  • Transcriptomic profiling : RNA-seq to identify downregulated pathways (e.g., NF-κB or MAPK) .
  • Kinase screening panels : Test inhibition against 100+ kinases to pinpoint targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.